molecular formula C9H10O4S B428687 2-(2-Thienylmethyl)succinic acid

2-(2-Thienylmethyl)succinic acid

Cat. No.: B428687
M. Wt: 214.24g/mol
InChI Key: KQWBRBJXKFJNJT-UHFFFAOYSA-N
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Description

2-(2-Thienylmethyl)succinic acid is a succinic acid derivative featuring a thiophene ring attached via a methylene group at the second carbon of the dicarboxylic acid backbone.

Succinic acid derivatives are widely explored as intermediates in organic synthesis, enzyme inhibitors, and drug delivery systems due to their biocompatibility and functional versatility . The thienylmethyl substituent in this compound may influence its solubility, metabolic stability, and binding affinity to biological targets, making it a candidate for further pharmacological investigation.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)butanedioic acid

InChI

InChI=1S/C9H10O4S/c10-8(11)5-6(9(12)13)4-7-2-1-3-14-7/h1-3,6H,4-5H2,(H,10,11)(H,12,13)

InChI Key

KQWBRBJXKFJNJT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(CC(=O)O)C(=O)O

Canonical SMILES

C1=CSC(=C1)CC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-(2-Thienylmethyl)succinic acid with structurally related succinic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituent
This compound C₉H₁₀O₄S 214.24 ~1.2* 2 4 Thienylmethyl (C₄H₃S-CH₂-)
2-Methylsuccinic acid C₅H₈O₄ 132.11 -0.3 2 4 Methyl (-CH₃)
2-(2,6-Dichlorophenyl)succinic acid C₁₀H₈Cl₂O₄ 271.08 2.5 2 4 2,6-Dichlorophenyl
2-(3-Methylthiophen-2-yl)succinic acid C₉H₁₀O₄S 214.24 ~1.5* 2 4 3-Methylthiophen-2-yl
(E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid C₂₀H₂₆O₅ 358.42 3.8 3 5 Di-tert-butyl-hydroxybenzylidene

*Estimated via computational models .

Key Observations :

  • Lipophilicity : The thienylmethyl group increases logP compared to 2-methylsuccinic acid, suggesting improved membrane permeability. However, it is less lipophilic than dichlorophenyl or di-tert-butyl derivatives .
  • Steric Effects : The thiophene ring introduces steric bulk similar to substituted benzylidenes but with distinct electronic properties due to sulfur’s lone pairs .

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